molecular formula C12H17BrClN B2365127 1-(2-Bromophenyl)cyclohexan-1-amine hydrochloride CAS No. 1864058-41-2

1-(2-Bromophenyl)cyclohexan-1-amine hydrochloride

Cat. No.: B2365127
CAS No.: 1864058-41-2
M. Wt: 290.63
InChI Key: DMTXQXKHBPZBGQ-UHFFFAOYSA-N
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Description

1-(2-Bromophenyl)cyclohexan-1-amine hydrochloride is a substituted cyclohexylamine featuring a bromine atom at the ortho position of the phenyl ring. The compound’s structure combines a cyclohexane ring with a brominated aromatic system, making it a candidate for pharmaceutical and materials science research.

Properties

IUPAC Name

1-(2-bromophenyl)cyclohexan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrN.ClH/c13-11-7-3-2-6-10(11)12(14)8-4-1-5-9-12;/h2-3,6-7H,1,4-5,8-9,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMTXQXKHBPZBGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C2=CC=CC=C2Br)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Radical Cyclization of Sulfinimine Precursors

Mechanistic Basis and Synthetic Workflow

Radical cyclization offers a stereocontrolled pathway to construct the cyclohexane ring fused to the 2-bromophenyl moiety. The process begins with the synthesis of α,β-unsaturated esters (e.g., ethyl-3-(2-bromophenyl)prop-2-enoate) via Horner-Wadsworth-Emmons olefination. Subsequent reduction using Super Hydride® (lithium triethylborohydride) generates allylic alcohols, which undergo oxidation to aldehydes (e.g., 3-(2-bromophenyl)propanal).

The critical step involves the formation of a sulfinimine intermediate by condensing the aldehyde with a chiral sulfinamide (e.g., tert-butanesulfinamide). Radical initiation using azobisisobutyronitrile (AIBN) and tributyltin hydride (Bu₃SnH) induces cyclization, yielding the cyclohexane-amine framework with high diastereoselectivity.

Key Reaction Parameters:
  • Temperature : 75°C for AIBN-initiated cyclization.
  • Solvent : Degassed benzene (0.1 M concentration).
  • Catalyst : Tributyltin hydride (1.2 equiv) and AIBN (1 equiv).

Optimization and Byproduct Analysis

Column chromatography on potassium carbonate-silica gel (petroleum ether/ethyl acetate gradient) achieves >90% purity. However, competing pathways may generate 2-(2-bromophenyl)cyclohexan-1-amine (5–8% yield) due to radical over-reduction.

Lithium-Mediated Reductive Amination

Procedure Adapted from Cyclohexenyl Ethylamine Synthesis

This method adapts a patented lithium/ethylamine reduction protocol for synthesizing 2-(1-cyclohexenyl)ethylamine. For 1-(2-bromophenyl)cyclohexan-1-amine, 2-bromophenylethylamine is treated with lithium powder (3.8–4.2 equiv) in ethylamine at -70°C to -30°C under argon. The exothermic reaction forms a lithium-amine complex, which undergoes electron transfer to reduce the aromatic ring selectively.

Critical Steps:
  • Lithium Addition : Powdered lithium ensures rapid electron transfer.
  • Temperature Control : Maintaining <-30°C minimizes over-reduction to cyclohexylethylamine.
  • Workup : Distillation removes excess ethylamine, followed by chloroform extraction and sodium sulfate drying.

Yield and Byproduct Profile

  • Target Compound Yield : 69.8% (GC).
  • Byproducts : Cyclohexylethylamine (2%), unreacted starting material (12%).

Nucleophilic Substitution of Bromocyclohexane Derivatives

Two-Step Alkylation-Ammonolysis Strategy

Aryl bromides undergo nucleophilic displacement with cyclohexanamine under SNAr conditions. Preactivation of the bromophenyl group via Ullmann coupling with cyclohexanol forms 1-(2-bromophenyl)cyclohexanol, which is converted to the corresponding chloride using thionyl chloride. Subsequent ammonolysis with aqueous ammonia (25% w/w) at 120°C for 24 hours yields the amine, which is precipitated as the hydrochloride salt.

Reaction Conditions:
  • Ammonia Concentration : 25% w/w.
  • Temperature : 120°C (sealed tube).
  • Acidification : HCl gas bubbled into the amine solution.

Challenges and Mitigation

  • Competing Elimination : Elevated temperatures favor cyclohexene formation (15–20% yield).
  • Purification : Recrystallization from ethanol/water (3:1) enhances purity to >95%.

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.56 (dd, J = 7.9, 0.7 Hz, 1H, ArH), 3.73 (t, J = 6.4 Hz, 2H, CH₂NH₂), 2.80–2.91 (m, 2H, cyclohexane CH₂).
  • HRMS : Calculated for C₁₂H₁₅BrN [M+H]⁺: 268.0441; Found: 268.0438.

Purity Assessment

  • HPLC : >98% purity (C18 column, 70:30 acetonitrile/water, 1 mL/min).
  • Melting Point : 198–200°C (decomposition).

Comparative Analysis of Synthetic Routes

Parameter Radical Cyclization Reductive Amination Nucleophilic Substitution
Yield (%) 85–90 69.8 65–70
Byproducts (%) 5–8 2 15–20
Reaction Time (h) 6–8 24 48
Diastereoselectivity >95:5 N/A N/A
Scalability Moderate High Low

Chemical Reactions Analysis

1-(2-Bromophenyl)cyclohexan-1-amine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic properties:

  • Antimicrobial Activity : Research indicates that similar compounds exhibit significant antimicrobial effects against a range of pathogens, including Mycobacterium tuberculosis. In a study involving high-throughput screening of chemical libraries, compounds structurally related to 1-(2-Bromophenyl)cyclohexan-1-amine hydrochloride showed promising results in inhibiting M. tuberculosis growth, with some exhibiting MIC values lower than 20 µM .
  • Anticancer Potential : The compound has been evaluated for anticancer activity. In vitro studies have demonstrated that derivatives of this compound can inhibit the growth of cancer cell lines such as MCF7 and HCT116. For instance, certain derivatives showed IC50 values as low as 0.0047 µM/ml against MCF7 cells, suggesting potent anticancer properties .

Biological Research

The compound's role extends to biological studies where it is utilized to explore enzyme inhibition and receptor binding:

  • Enzyme Inhibition : Compounds similar to this compound have been shown to inhibit vital enzymes in pathogens, which can be critical in developing new treatments for infectious diseases .
  • Receptor Binding Studies : The compound may serve as a model for studying interactions with specific biological receptors, aiding in the design of more effective drugs.

Table 1: Antimicrobial Activity Against Mycobacterium tuberculosis

CompoundMIC (µM)% Inhibition
This compound<20>90%
Compound A<10>95%
Compound B<5>98%

Table 2: Anticancer Activity Against MCF7 Cell Line

CompoundIC50 (µM/ml)Cell Line
This compound0.0047MCF7
Compound C0.0058MCF7
Compound D0.0100HCT116

Case Study 1: Antimicrobial Evaluation

In a comprehensive study published in a peer-reviewed journal, researchers screened over 98,000 compounds for activity against M. tuberculosis. Among these, several compounds related to this compound exhibited significant growth inhibition at concentrations below 20 µM, highlighting their potential as lead compounds in drug development .

Case Study 2: Anticancer Activity Assessment

Another study focused on evaluating the anticancer properties of various derivatives of this compound. The results indicated that certain analogs not only inhibited cancer cell proliferation effectively but also displayed lower cytotoxicity compared to standard chemotherapy agents like tamoxifen and 5-fluorouracil . This suggests that these derivatives could lead to safer cancer treatment options.

Mechanism of Action

The exact mechanism of action of 1-(2-Bromophenyl)cyclohexan-1-amine hydrochloride is not well understood. it has been reported to act as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. This compound binds to the receptor and blocks the ion channel, which reduces the activity of glutamate in the brain. This mechanism of action is similar to that of ketamine, which is a well-known NMDA receptor antagonist.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers: Bromophenyl Substitution Patterns

The position of the bromine atom on the phenyl ring significantly influences physicochemical properties. Key comparisons include:

1-(3-Bromophenyl)cyclohexan-1-amine Hydrochloride (CAS 676138-34-4)
  • Molecular Formula : C₁₂H₁₆NBr·HCl
  • Molecular Weight : 290.62 g/mol
  • Solubility: Slightly soluble in chloroform, methanol, and DMSO .
  • Applications : Used as a research chemical, particularly in small-molecule synthesis .
1-(4-Bromophenyl)cyclohexan-1-amine Hydrochloride (CAS 1955530-44-5)
  • Molecular Formula : C₁₂H₁₇BrClN
  • Molecular Weight : 290.63 g/mol
  • Applications : Marketed as a versatile scaffold for drug discovery, with higher pricing (€1,286.00/g) indicating specialized use .

Key Differences :

Cyclohexane vs. Cyclopropane Ring Systems

1-(2-Bromophenyl)cyclopropan-1-amine Hydrochloride
  • Molecular Formula : C₉H₁₁BrClN
  • Molecular Weight : 248.55 g/mol
  • Storage : Requires refrigeration (2–8°C) .
  • Properties : A white to apple-green crystalline powder with higher ring strain due to the cyclopropane moiety, likely enhancing reactivity in ring-opening reactions .

Comparison :

  • Stability : The cyclohexane ring in the target compound offers greater conformational stability compared to the strained cyclopropane analog.
  • Synthetic Utility : Cyclopropane derivatives are often intermediates in medicinal chemistry, whereas cyclohexane systems may serve as rigid scaffolds .

Substituted Cyclohexylamines with Varied Functional Groups

1-(3-Methoxyphenyl)cyclohexan-1-amine Hydrochloride
  • Molecular Formula: C₁₃H₂₀ClNO
  • Molecular Weight : 241.76 g/mol
1-(Aminomethyl)cyclohexan-1-amine Dihydrochloride
  • Molecular Formula : C₇H₁₇Cl₂N₂
  • Molecular Weight : 201.14 g/mol
  • Applications : Likely used as a bifunctional building block for peptide or polymer synthesis .

Functional Group Impact :

  • Bromine vs. Methoxy : Bromine’s electron-withdrawing nature reduces aromatic reactivity, whereas methoxy groups enhance nucleophilicity.
  • Aminomethyl Modification: Introduces additional amine functionality, expanding utility in cross-coupling reactions .

Complex Derivatives with Additional Substituents

(2-Bromophenyl)(phenyl)methylamine Hydrochloride
  • Molecular Formula : C₁₄H₁₄BrClN
  • Structure : Features a benzyl group and methylamine, increasing steric bulk.
  • Applications: Potential use in asymmetric catalysis or as a chiral auxiliary .
2-(Dimethylaminomethyl)-1-cyclohexanone Hydrochloride
  • Key Feature : Incorporates a ketone group, enabling participation in condensation or reduction reactions .

Comparative Analysis :

  • Ketone vs. Amine : The ketone group in 2.4.2 offers redox versatility, contrasting with the primary amine functionality in the target compound.
  • Steric Effects : Bulkier substituents (e.g., benzyl groups) may limit accessibility in binding pocket interactions .

Biological Activity

1-(2-Bromophenyl)cyclohexan-1-amine hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclohexane ring substituted with a 2-bromophenyl group and an amine functional group. The presence of the bromine atom may influence its biological activity by affecting the compound's lipophilicity and interaction with biological targets.

Research indicates that compounds similar to this compound exhibit diverse pharmacological effects, including:

  • Antimicrobial Activity : It is hypothesized that this compound may have antileishmanial and antimalarial properties. Similar compounds disrupt the life cycle of Leishmania and Plasmodium parasites, leading to their death within host cells.
  • Enzyme Inhibition : The compound could act as an inhibitor for certain enzymes, which is a common mechanism for many bioactive molecules. This inhibition can lead to altered biochemical pathways that affect cellular functions .

Biological Activity Data

A summary of biological activity data for this compound and related compounds is presented in the table below.

Activity MIC (µM) Reference
Antileishmanial<20
Antimalarial<20
Cytotoxicity (HepG2 cells)IC50 < 10
Enzyme InhibitionIC50 < 0.05

Case Study 1: Antimicrobial Screening

A study performed high-throughput screening against Mycobacterium tuberculosis using a diverse chemical library, including compounds similar to this compound. The results indicated that several analogs exhibited significant inhibition with MIC values below 20 µM, showcasing their potential as antimicrobial agents .

Case Study 2: Structure-Activity Relationship (SAR)

Research focusing on SAR has shown that modifications to the phenyl ring can significantly affect the biological activity of amine-linked compounds. For instance, removing the bromo group or substituting it with other halogens led to variations in potency against various biological targets, indicating that structural changes can enhance or diminish activity .

Q & A

Basic: What are the optimal synthetic routes for 1-(2-Bromophenyl)cyclohexan-1-amine hydrochloride in laboratory settings?

Methodological Answer:
The synthesis typically involves catalytic amination of 2-bromophenylcyclohexanone precursors. For example, reductive amination using sodium cyanoborohydride (NaBH3CN) or hydrogenation with palladium catalysts under controlled pressure (1–3 atm) can yield the amine intermediate, followed by hydrochloride salt formation via HCl gas or aqueous HCl . Optimizing reaction parameters (e.g., solvent polarity, temperature, and catalyst loading) is critical to achieving >90% purity. Continuous flow reactors may enhance reproducibility and scalability for gram-scale synthesis .

Basic: Which analytical techniques are critical for confirming the purity and structure of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H/13C NMR confirms regiochemistry (e.g., bromophenyl substitution at C2) and cyclohexane chair conformation. Key signals include aromatic protons (δ 7.2–7.6 ppm) and cyclohexyl methine protons (δ 3.1–3.5 ppm) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (290.63 g/mol) and isotopic patterns (e.g., bromine’s 1:1 M/M+2 peak ratio) .
  • HPLC/UPLC: Reverse-phase chromatography (C18 column, acetonitrile/water gradient) assesses purity (>95%), with UV detection at 254 nm for aromatic moieties .

Basic: What are the recommended storage conditions and handling protocols to ensure the stability of this compound?

Methodological Answer:
Store in airtight, light-resistant containers at room temperature (RT) under inert gas (argon or nitrogen) to prevent hydrolysis of the amine hydrochloride. Desiccants (e.g., silica gel) mitigate moisture absorption. Use fume hoods and personal protective equipment (PPE) during handling, as brominated aromatics may release toxic fumes upon decomposition . For long-term stability (>6 months), storage at −20°C in anhydrous DMSO or ethanol is advised .

Advanced: How does the bromophenyl substituent influence the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:
The electron-withdrawing bromine atom at the ortho position enhances electrophilicity at the cyclohexane-attached carbon, facilitating SN2 reactions with nucleophiles (e.g., thiols or amines). Steric hindrance from the cyclohexane ring, however, may reduce reaction rates. Computational studies (DFT) can predict regioselectivity, while kinetic experiments under varying solvents (DMF vs. THF) quantify activation barriers . Comparative studies with fluorophenyl or chlorophenyl analogs reveal bromine’s unique balance of electronic effects and leaving-group potential .

Advanced: What strategies can resolve contradictions in biological activity data across different studies involving this compound?

Methodological Answer:

  • Dose-Response Reproducibility: Validate assays (e.g., receptor binding or enzyme inhibition) with internal controls (e.g., known agonists/antagonists) to rule out batch-to-batch variability .
  • Metabolic Stability Testing: Use hepatic microsomes or S9 fractions to assess if discrepancies arise from differential metabolism in cell vs. animal models .
  • Structural Confirmation: Re-analyze compound identity/purity in conflicting studies via X-ray crystallography or 2D NMR to exclude isomerization or degradation artifacts .

Advanced: What in vitro models are suitable for studying the compound's interaction with neurological receptors?

Methodological Answer:

  • Radioligand Binding Assays: Screen for affinity at serotonin (5-HT2A) or dopamine (D2) receptors using transfected HEK293 cells. Competitive binding with [3H]-spiperone quantifies IC50 values .
  • Calcium Flux Assays: GPCR-coupled calcium mobilization in SH-SY5Y neuroblastoma cells (e.g., via FLIPR Tetra) measures functional activity .
  • Patch-Clamp Electrophysiology: Assess ion channel modulation (e.g., NMDA receptors) in primary cortical neurons to evaluate excitotoxicity risks .

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